molecular formula C9H12N2O4S B14223393 N-{4-[(Methanesulfonyl)amino]phenyl}glycine CAS No. 773844-67-0

N-{4-[(Methanesulfonyl)amino]phenyl}glycine

Cat. No.: B14223393
CAS No.: 773844-67-0
M. Wt: 244.27 g/mol
InChI Key: STLHXGKJLJULOV-UHFFFAOYSA-N
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Description

N-{4-[(Methanesulfonyl)amino]phenyl}glycine: is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(Methanesulfonyl)amino]phenyl}glycine typically involves the reaction of 4-aminophenylboronic acid with methanesulfonyl chloride. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-{4-[(Methanesulfonyl)amino]phenyl}glycine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the methanesulfonyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry: In chemistry, N-{4-[(Methanesulfonyl)amino]phenyl}glycine is used as a reactant in the synthesis of various organic compounds. It serves as a building block for more complex molecules and is involved in Suzuki-type Pd(0) coupling reactions .

Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes. It has shown promise in inhibiting IKK-β, an enzyme involved in inflammatory responses .

Medicine: In medicine, this compound is being explored for its potential therapeutic applications. It is investigated for its role in treating conditions such as osteoporosis and other inflammatory diseases .

Industry: Industrially, this compound is used in the production of various pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of these products.

Mechanism of Action

The mechanism of action of N-{4-[(Methanesulfonyl)amino]phenyl}glycine involves its interaction with specific molecular targets. For instance, it inhibits IKK-β by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions. This inhibition can lead to reduced inflammation and other therapeutic effects .

Comparison with Similar Compounds

  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-Methylsulfonylaminophenylboronic acid
  • 4-(Dihydroxyboryl)-N-(methylsulfonyl)phenylamine

Comparison: N-{4-[(Methanesulfonyl)amino]phenyl}glycine is unique due to its specific structure and the presence of both a glycine and a methanesulfonyl group. This combination imparts distinct chemical and biological properties, making it different from other similar compounds that may only contain one of these functional groups .

Properties

CAS No.

773844-67-0

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

2-[4-(methanesulfonamido)anilino]acetic acid

InChI

InChI=1S/C9H12N2O4S/c1-16(14,15)11-8-4-2-7(3-5-8)10-6-9(12)13/h2-5,10-11H,6H2,1H3,(H,12,13)

InChI Key

STLHXGKJLJULOV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)NCC(=O)O

Origin of Product

United States

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